molecular formula C19H38O2 B039812 2,2-Dimethylpropyl tetradecanoate CAS No. 116518-82-2

2,2-Dimethylpropyl tetradecanoate

Cat. No. B039812
CAS RN: 116518-82-2
M. Wt: 298.5 g/mol
InChI Key: VUDOAEVYGXSOME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethylpropyl tetradecanoate, also known as Lauryl 2,2-dimethylpropanoate, is a chemical compound used in various scientific research applications. This compound is synthesized through a specific method and has a unique mechanism of action that makes it a valuable tool in biochemical and physiological studies. In

Mechanism of Action

The mechanism of action of 2,2-Dimethylpropyl tetradecanoate involves its interaction with specific enzymes in the body. When this compound is used as a substrate for lipases or esterases, the enzymes catalyze the hydrolysis of the compound, resulting in the release of lauryl alcohol and 2,2-dimethylpropanoic acid. This reaction can be monitored to determine the activity of the enzymes being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,2-Dimethylpropyl tetradecanoate are related to its use as a substrate for enzymes. By measuring the hydrolysis of this compound, researchers can gain insights into the activity of lipases and esterases, as well as the metabolism of lipids and fatty acids. This information can be used to develop new treatments for various diseases and conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 2,2-Dimethylpropyl tetradecanoate in lab experiments is its specificity for certain enzymes. This compound can be used to measure the activity of lipases and esterases with high accuracy. However, one limitation of using this compound is its cost. 2,2-Dimethylpropyl tetradecanoate is relatively expensive compared to other substrates, which may limit its use in some experiments.

Future Directions

There are several future directions for research involving 2,2-Dimethylpropyl tetradecanoate. One area of interest is the development of new treatments for diseases related to lipid metabolism. By understanding the activity of lipases and esterases, researchers may be able to develop new drugs that target these enzymes. Additionally, studies involving the metabolism of lipids and fatty acids may lead to new treatments for obesity and other metabolic disorders.
Conclusion:
In conclusion, 2,2-Dimethylpropyl tetradecanoate is a valuable tool in scientific research. Its specificity for certain enzymes makes it an ideal substrate for studying lipases and esterases, as well as the metabolism of lipids and fatty acids. While it may be relatively expensive, the information gained from experiments involving this compound can lead to new treatments for various diseases and conditions.

Synthesis Methods

The synthesis of 2,2-Dimethylpropyl tetradecanoate involves the reaction of lauryl alcohol and 2,2-dimethylpropanoic acid, which are heated together in the presence of a catalyst. The resulting product is a clear, colorless liquid that is commonly used in scientific research.

Scientific Research Applications

2,2-Dimethylpropyl tetradecanoate has been widely used as a substrate for various enzymes in biochemical and physiological studies. It is commonly used in studies involving lipases, which are enzymes that catalyze the hydrolysis of fats. This compound has also been used as a substrate for esterases, which are enzymes that catalyze the hydrolysis of esters. Additionally, 2,2-Dimethylpropyl tetradecanoate has been used in studies involving the metabolism of lipids and fatty acids.

properties

CAS RN

116518-82-2

Product Name

2,2-Dimethylpropyl tetradecanoate

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

IUPAC Name

2,2-dimethylpropyl tetradecanoate

InChI

InChI=1S/C19H38O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-18(20)21-17-19(2,3)4/h5-17H2,1-4H3

InChI Key

VUDOAEVYGXSOME-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCC(C)(C)C

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(C)(C)C

synonyms

Tetradecanoic acid, 2,2-dimethylpropyl ester

Origin of Product

United States

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